molecular formula C8H17NO B13309666 (S)-3-Isobutoxypyrrolidine

(S)-3-Isobutoxypyrrolidine

Katalognummer: B13309666
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: BRUPCLNAJKBMLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isobutoxypyrrolidine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring with an isobutoxy group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutoxypyrrolidine typically involves the reaction of pyrrolidine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The general reaction scheme is as follows:

Pyrrolidine+Isobutyl Bromide3-Isobutoxypyrrolidine\text{Pyrrolidine} + \text{Isobutyl Bromide} \rightarrow \text{3-Isobutoxypyrrolidine} Pyrrolidine+Isobutyl Bromide→3-Isobutoxypyrrolidine

Industrial Production Methods: Industrial production of 3-isobutoxypyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isobutoxypyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Isobutoxypyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-isobutoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Isobutoxypyrrolidine is unique due to the presence of the isobutoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

3-(2-methylpropoxy)pyrrolidine

InChI

InChI=1S/C8H17NO/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

BRUPCLNAJKBMLS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1CCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.